molecular formula C20H24N2O4S B5773979 N-(2-METHYLPHENYL)-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE

N-(2-METHYLPHENYL)-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE

Cat. No.: B5773979
M. Wt: 388.5 g/mol
InChI Key: AXPMMGQBXSEICW-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)-3-[4-(Morpholine-4-sulfonyl)phenyl]propanamide: is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure that includes a morpholine ring, a sulfonyl group, and a propanamide backbone, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methylphenyl)-3-[4-(Morpholine-4-sulfonyl)phenyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes:

    Formation of the Morpholine-4-sulfonyl Intermediate: This step involves the reaction of morpholine with chlorosulfonic acid to produce morpholine-4-sulfonyl chloride.

    Coupling with 4-Aminophenylpropanoic Acid: The morpholine-4-sulfonyl chloride is then reacted with 4-aminophenylpropanoic acid under basic conditions to form the sulfonamide linkage.

    Introduction of the 2-Methylphenyl Group: The final step involves the acylation of the intermediate with 2-methylbenzoyl chloride to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids and sulfoxides.

    Reduction: Sulfides and thiols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Potential applications in the development of enzyme inhibitors or receptor modulators.
  • Investigated for its interactions with biological macromolecules.

Medicine:

  • Explored as a candidate for drug development, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Potential applications in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-Methylphenyl)-3-[4-(Morpholine-4-sulfonyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The morpholine ring can enhance the compound’s binding affinity and specificity, while the propanamide backbone provides structural stability.

Comparison with Similar Compounds

  • N-(4-(Morpholine-4-sulfonyl)phenyl)acetamide
  • 2-Chloro-N-[4-(Morpholine-4-sulfonyl)phenyl]propanamide
  • 2-Bromo-N-(4-(Morpholine-4-sulfonyl)phenyl)acetamide

Uniqueness:

  • The presence of the 2-methylphenyl group distinguishes N-(2-Methylphenyl)-3-[4-(Morpholine-4-sulfonyl)phenyl]propanamide from its analogs, potentially altering its chemical reactivity and biological activity.
  • The combination of the morpholine ring and sulfonyl group provides unique steric and electronic properties, enhancing its potential as a versatile intermediate in chemical synthesis and drug development.

Properties

IUPAC Name

N-(2-methylphenyl)-3-(4-morpholin-4-ylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-16-4-2-3-5-19(16)21-20(23)11-8-17-6-9-18(10-7-17)27(24,25)22-12-14-26-15-13-22/h2-7,9-10H,8,11-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPMMGQBXSEICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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